9-Oxo-9H-xanthene-3-carboxylic acid
Description
Contextualization within Xanthene and Xanthone (B1684191) Chemistry Research
9-Oxo-9H-xanthene-3-carboxylic acid belongs to the broader classes of compounds known as xanthenes and xanthones. The core of these molecules is the xanthene skeleton, a tricyclic ether. When the central ring of xanthene contains a carbonyl group at position 9, the resulting structure is known as a xanthone (9H-xanthen-9-one). mdpi.com Xanthones are a significant class of naturally occurring and synthetic heterocyclic compounds with a dibenzo-γ-pyrone framework. nih.gov
These compounds are recognized as "privileged structures" in medicinal chemistry because their tricyclic system can interact with a wide array of biological targets, leading to diverse pharmacological activities. mdpi.comresearchgate.net Xanthone derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govnih.gov The versatility of the xanthone core allows for the introduction of various substituents, which can modulate its biological and physicochemical properties. nih.gov this compound is a specific type of xanthone that incorporates a carboxylic acid group, a feature that often enhances aqueous solubility and provides a handle for further chemical modifications.
Historical Development of Research on Carboxyxanthones
The study of xanthones dates back to the 19th century, with the isolation of the first xanthone derivative, gentisin, in 1821. nih.gov However, focused research on xanthones bearing carboxylic acid groups, or carboxyxanthones, is a more recent development. One of the early methods for synthesizing xanthones was introduced by Michael and Kostanecki, which involved the distillation of a phenol (B47542), an O-hydroxybenzoic acid, and acetic anhydride. mdpi.com Over the years, more efficient synthetic routes with higher yields and milder experimental conditions have been developed. mdpi.com
The synthesis of a related compound, 9-oxo-9H-xanthene-2-carboxylic acid, was first reported in 1925. mdpi.com The development of synthetic strategies for various carboxyxanthones has been driven by the desire to create analogues of biologically active compounds. For instance, in 1991, a carboxyxanthone derivative was discovered during a structure-activity relationship study of xanthenone-4-acetic acid analogues. mdpi.com This highlights the role of carboxyxanthones in the exploration of new therapeutic agents. The ability to synthesize a variety of these compounds has been crucial for investigating their potential applications in medicine and materials science.
Significance of this compound as a Chemical Scaffold
A chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. This compound is an excellent example of such a scaffold. researchgate.net Its rigid tricyclic system provides a defined three-dimensional arrangement for the appended functional groups, which is often a desirable feature for achieving high-affinity binding to biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-oxoxanthene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIAURQPGLUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332970 | |
| Record name | 9-Oxo-9H-xanthene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106269-39-0 | |
| Record name | 9-Oxo-9H-xanthene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 9 Oxo 9h Xanthene 3 Carboxylic Acid
Strategies for the Synthesis of the 9-Oxo-9H-xanthene-3-carboxylic acid Core Structure
The construction of the this compound core can be achieved through several synthetic routes, each with its own advantages and substrate scope. These methods primarily focus on the formation of the central pyrone ring.
Intramolecular Acylation Approaches, e.g., from 2-(3-carboxyphenoxy)benzoic acid
A common and effective method for the synthesis of the xanthone (B1684191) core is through the intramolecular acylation of a diaryl ether precursor. In the case of this compound, this involves the cyclization of 2-(3-carboxyphenoxy)benzoic acid. This acid-catalyzed reaction, often employing a strong acid like sulfuric acid or polyphosphoric acid, promotes an intramolecular Friedel-Crafts acylation. The electrophilic carboxylic acid group on one of the phenyl rings attacks the electron-rich ortho position on the adjacent ring, leading to the formation of the xanthone structure with the elimination of a water molecule. This method is particularly useful for preparing specifically substituted xanthones, provided the corresponding diaryl ether is accessible. A similar strategy has been used to prepare 3-nitro-9-oxo-9H-xanthene-1-carboxylic acids from 3-aryloxy-5-nitrophthalic anhydrides. researchgate.net
Ullmann Coupling Reactions Utilizing Aryl Halides and Phenols
The Ullmann condensation or coupling reaction is a versatile method for forming diaryl ethers, which are key precursors to xanthones. organic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). organic-chemistry.orgmdpi.com For the synthesis of a precursor to this compound, this could involve the reaction of a substituted halobenzoic acid derivative with a substituted phenol. Subsequent intramolecular cyclization of the resulting diaryl ether, as described in the acylation approach, yields the xanthone core. While traditionally requiring harsh reaction conditions, modern advancements have introduced milder and more efficient catalytic systems, expanding the substrate scope and functional group tolerance of this reaction. mdpi.com
Condensation Reactions for Xanthone Core Formation
Condensation reactions provide another avenue for the synthesis of the xanthone nucleus. One such approach involves the reaction of o-hydroxychalcones with o-(trimethylsilyl)aryl triflates. nih.gov This method proceeds through a tandem nucleophilic coupling and subsequent intramolecular Michael addition to afford 9-substituted xanthenes. nih.gov While this specific example leads to xanthenes, modifications to the starting materials and reaction conditions can be envisioned to yield the oxidized xanthone core. Another example is the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid using potassium ferricyanide (B76249) to produce 7-hydroxy-9-oxoxanthen-2-carboxylic acid. rsc.org
Electrochemical Synthesis Methods for Xanthene Derivatives
Electrochemical methods represent a green and often highly efficient approach to organic synthesis. While specific examples for the direct electrochemical synthesis of this compound are not prevalent, the principles of electrosynthesis can be applied to key bond-forming steps. For instance, electrochemical methods can be employed for oxidative coupling reactions or for the generation of reactive intermediates that can undergo subsequent cyclization to form the xanthone core. The precise control over reaction conditions afforded by electrochemistry can lead to high selectivity and yield.
Synthesis from Xanthone Precursors via Huang-Minlon Reduction and Carboxylation
An alternative strategy involves the modification of a pre-existing xanthone core. For instance, a xanthone derivative could be subjected to a Huang-Minlon reduction, which is a modification of the Wolff-Kishner reduction, to reduce the ketone at the 9-position to a methylene (B1212753) group, yielding a xanthene. Subsequent functionalization of the xanthene scaffold, such as through a Friedel-Crafts acylation or carboxylation reaction, could then be employed to introduce the carboxylic acid group at the desired position. This would be followed by oxidation of the xanthene back to the xanthone to yield the final product. The choice of this route would depend on the availability of suitably substituted xanthone precursors.
Derivatization Strategies for this compound Analogues
The this compound core serves as a versatile platform for the synthesis of a wide array of analogues with diverse properties. The carboxylic acid functionality and the aromatic rings provide multiple sites for chemical modification.
The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation is also a common transformation, accomplished by activating the carboxylic acid (e.g., by forming an acyl chloride) and then reacting it with a primary or secondary amine. researchgate.net These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. An example includes the synthesis of 4-methyl-9-oxo-9H-xanthene-3-yloxyacetic acid from 3-hydroxy-4-methyl-9-oxo-9H-xanthene. prepchem.com
Furthermore, the aromatic rings of the xanthone core can be functionalized through electrophilic aromatic substitution reactions. Depending on the existing substituents, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be used to introduce additional functional groups onto the scaffold. These modifications can significantly impact the electronic and steric properties of the molecule. For example, 7-Bromo-9-oxo-9H-xanthene-3-carboxylic acid methyl ester is a known derivative. amadischem.com
Below is a table summarizing some of the key synthetic strategies and derivatization reactions:
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |
| Intramolecular Acylation | 2-(3-carboxyphenoxy)benzoic acid | Strong acid (e.g., H₂SO₄, PPA) | This compound | researchgate.net |
| Ullmann Coupling | Aryl halide, Phenol | Copper catalyst, Base | Diaryl ether (precursor to xanthone) | organic-chemistry.orgmdpi.com |
| Condensation Reaction | o-hydroxychalcone, o-(trimethylsilyl)aryl triflate | CsF, Cs₂CO₃, THF | 9-substituted xanthene | nih.gov |
| Esterification | This compound, Alcohol | Acid catalyst | Ester derivative | |
| Amide Formation | This compound, Amine | Activating agent (e.g., SOCl₂) | Amide derivative | researchgate.net |
| Halogenation | This compound | Halogenating agent (e.g., Br₂) | Halogenated derivative | amadischem.com |
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position of the xanthene scaffold is a prime site for various functional group interconversions, enabling the synthesis of a diverse array of derivatives such as esters and amides.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. For instance, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the desired ester. A related method involves the reaction of a 3-hydroxy-9-oxo-9H-xanthene derivative with an alkyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). prepchem.comprepchem.com Subsequent hydrolysis of the resulting ester can then yield the corresponding carboxylic acid. prepchem.com Another approach is the transesterification of a commercially available ester of xanthene-9-carboxylic acid to produce other ester derivatives. cymitquimica.com
Amide Formation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid. researchgate.netajchem-a.com Common coupling agents include carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netajchem-a.comgrowingscience.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine to form the amide bond. researchgate.netgrowingscience.com These amide derivatives are of significant interest as they can serve as precursors to other functional groups, such as amines, through reduction. researchgate.net
Table 1: Examples of Functional Group Interconversions of Xanthone Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-hydroxy-4-methyl-9-oxo-9H-xanthene | 1. Ethyl bromoacetate, K2CO3, DMF, 60-70°C, 2h; 2. NaOH, H2O, 90-100°C, 30 min; 3. HCl | 4-methyl-9-oxo-9H-xanthene-3-yloxyacetic acid | prepchem.com |
| 4,6-dichloro-3-hydroxy-9-oxo-9H-xanthene | 1. Ethyl bromoacetate, K2CO3, DMF, 60-65°C, 4h; 2. NaOH, H2O, 90-100°C, 30 min; 3. HCl | 4,6-dichloro-9-oxo-9H-xanthene-3-yloxyacetic acid | prepchem.com |
| Xanthene-9-carboxylic acid | Amine, Carbonyldiimidazole (CDI) or Acyl chloride route | Xanthene-9-carboxamide derivative | researchgate.net |
| Carboxylic acid | Amine, HATU, DIPEA, DMF | Amide | growingscience.com |
| Carboxylic acid | Amine, DCC, DMAP | Amide | ajchem-a.com |
Electrophilic Substitution Reactions on the Xanthene Ring
The electron-rich aromatic rings of the xanthene scaffold are susceptible to electrophilic substitution reactions, such as nitration and halogenation. The position of these substitutions is directed by the existing substituents on the ring.
Halogenation: Halogenation, such as chlorination or bromination, of the xanthene scaffold provides useful intermediates for cross-coupling reactions. The synthesis of 7-bromo-9-oxo-9H-xanthene-3-carboxylic acid methyl ester has been documented, indicating that direct bromination of the xanthene ring system is possible. amadischem.com Similarly, 4,6-dichloro-3-hydroxy-9-oxo-9H-xanthene has been used as a starting material for further derivatization, highlighting that chlorinated xanthenes are accessible. prepchem.com
Nucleophilic Substitution Reactions Involving Halogenated Derivatives
Halogenated derivatives of this compound are valuable precursors for introducing a variety of functional groups through nucleophilic aromatic substitution reactions. These reactions significantly expand the chemical diversity of the xanthene scaffold.
The nitro group in nitro-substituted xanthenes can also be displaced by various nucleophiles. For example, the 3-nitro group in 3-nitro-9-oxo-9H-xanthene-l-carboxylic acids can be readily substituted by O- and S-nucleophiles, as well as by halide and azide (B81097) ions. researchgate.net This reactivity allows for the synthesis of a wide range of 3-substituted thioxanthone and xanthene derivatives. researchgate.net
Furthermore, halogenated xanthenes can participate in metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted xanthene derivative can undergo a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex aryl-substituted xanthenes.
Alkylation and Acylation Strategies for Substituted Analogues
Alkylation and acylation reactions are key strategies for modifying the xanthene scaffold and introducing further diversity. These reactions can be targeted at different positions depending on the existing functional groups.
Alkylation: Alkylation can be performed on hydroxyl groups present on the xanthene ring. For example, the synthesis of 4-methyl-9-oxo-9H-xanthene-3-yloxyacetic acid starts with the alkylation of the hydroxyl group of 3-hydroxy-4-methyl-9-oxo-9H-xanthene with ethyl bromoacetate. prepchem.com This demonstrates a common strategy for introducing alkoxy side chains.
Acylation: Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the aromatic rings of the xanthene scaffold. This reaction typically involves reacting the xanthene with a carboxylic acid or its derivative in the presence of a Lewis or Brønsted acid catalyst. researchgate.netnih.gov While direct acylation of this compound may be complex due to the presence of the deactivating carboxyl group, acylation of more electron-rich xanthene derivatives is a viable strategy. For instance, the Friedel-Crafts acylation of 1-hydroxyxanthone (B191526) has been used as a step in the synthesis of 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid. mdpi.com
Synthesis of Chiral Xanthone Derivatives from Carboxyxanthone Building Blocks
The development of chiral xanthone derivatives is an area of growing interest due to the potential for enantioselective biological activity. nih.gov The carboxylic acid functionality of this compound can serve as a handle for the introduction of chirality.
One approach involves coupling the carboxylic acid with a chiral amine or alcohol to form a chiral amide or ester, respectively. This introduces a stereocenter into the molecule. Another strategy could involve the use of a chiral catalyst in a reaction that creates a new stereocenter on the xanthene scaffold. Although specific examples starting directly from this compound are limited, the general principles of asymmetric synthesis can be applied. The inherent chirality of some natural xanthone derivatives, which often feature multiple stereogenic centers in caged structures, highlights the potential for creating complex chiral molecules based on the xanthone framework. nih.gov
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of the xanthone core is crucial for optimizing reaction conditions and developing new synthetic routes.
Detailed Reaction Mechanisms for Xanthone Formation
Two of the most common methods for synthesizing the xanthone scaffold are the Ullmann condensation followed by intramolecular cyclization, and the intramolecular Friedel-Crafts acylation of a diaryl ether intermediate.
Ullmann Condensation Mechanism: The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether. wikipedia.orgsynarchive.com The reaction typically requires a copper catalyst, which can be in the form of copper metal or a copper(I) salt, and a base. wikipedia.org The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org While the exact mechanism is still debated, it is generally accepted that it does not proceed through a radical intermediate. wikipedia.org The subsequent step is an intramolecular electrophilic cyclization of the resulting 2-aryloxybenzoic acid to form the xanthone ring. This cyclization is often carried out in the presence of a strong acid or a dehydrating agent like polyphosphoric acid. mdpi.com
Table 2: Key Mechanistic Steps in Xanthone Synthesis
| Reaction | Key Intermediate(s) | Proposed Mechanism | References |
| Ullmann Condensation | Copper(I) phenoxide, Organocopper compound | Copper-catalyzed nucleophilic aromatic substitution | wikipedia.orgsynarchive.comwikipedia.orgorganic-chemistry.org |
| Intramolecular Cyclization | Acylium ion | Electrophilic aromatic substitution (Friedel-Crafts type) | mdpi.combeilstein-journals.org |
Intramolecular Friedel-Crafts Acylation Mechanism: In this approach, a 2-aryloxybenzoic acid is cyclized under acidic conditions. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion then undergoes an intramolecular electrophilic aromatic substitution reaction with the adjacent aromatic ring to form the tricyclic xanthone structure. beilstein-journals.org This method is widely used due to the often high yields of the cyclization step.
Mechanisms of Carboxylation Reactions
The introduction of a carboxyl group onto an aromatic ring, a process known as carboxylation, is a fundamental transformation in organic synthesis. For the synthesis of this compound, the most pertinent carboxylation mechanism is the Kolbe-Schmitt reaction, which is applied to a precursor such as 3-hydroxy-9H-xanthen-9-one. This reaction involves the direct carboxylation of a phenoxide ion using carbon dioxide as the carboxylating agent. wikipedia.orgbyjus.com
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.orgnumberanalytics.com The reaction is typically carried out under pressure and at elevated temperatures. byjus.comnumberanalytics.com The mechanism can be delineated into several key steps:
Phenoxide Formation : The reaction commences with the deprotonation of the hydroxyl group on the xanthone precursor by a strong base, typically sodium hydroxide, to generate a sodium phenoxide ion. This step is crucial as the resulting phenoxide is significantly more reactive towards electrophilic aromatic substitution than the parent phenol. byjus.comyoutube.com The increased nucleophilicity is attributed to the negative charge on the oxygen atom, which enhances the electron density of the aromatic ring through resonance. youtube.com
Electrophilic Attack by Carbon Dioxide : The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. CO2, although a weak electrophile, is susceptible to attack by the highly activated phenoxide. byjus.comyoutube.com The attack occurs preferentially at the ortho-position relative to the oxygen due to the formation of a more stable chelated intermediate with the sodium ion. wikipedia.org This results in the formation of a sodium salicylate-type intermediate.
Tautomerization and Protonation : The intermediate undergoes tautomerization to re-aromatize the ring system. The final step involves acidification of the reaction mixture, which protonates the carboxylate salt to yield the desired carboxylic acid product, this compound. wikipedia.orgbyjus.com
The regiochemistry of the carboxylation is sensitive to reaction conditions, including the choice of counter-ion and temperature. wikipedia.org While the synthesis of xanthones can also be achieved through other routes that start with already carboxylated precursors, such as the condensation of salicylic (B10762653) acid derivatives with phenols using Eaton's reagent, the Kolbe-Schmitt reaction represents a direct method for the carboxylation of a pre-formed hydroxyxanthone scaffold. nih.govnih.gov
| Step | Description | Key Reactants/Intermediates |
|---|---|---|
| 1 | Formation of a highly nucleophilic phenoxide ion from a hydroxyxanthone precursor. | 3-Hydroxy-9H-xanthen-9-one, Sodium Hydroxide (NaOH) |
| 2 | Nucleophilic attack of the phenoxide on the electrophilic carbon of CO2. | Xanthone-phenoxide ion, Carbon Dioxide (CO2) |
| 3 | Protonation of the resulting carboxylate salt to form the final carboxylic acid. | Sodium 9-oxo-9H-xanthene-3-carboxylate, Acid (e.g., H2SO4) |
Photochemical and Photocatalytic Activation Mechanisms of Carboxylic Acids
Carboxylic acids, including this compound, can be chemically transformed through photochemical and photocatalytic activation. These modern synthetic methods utilize light energy to generate highly reactive intermediates from the carboxylic acid moiety, enabling a range of subsequent reactions. The primary activation pathway involves the generation of radical species via decarboxylation. uni-regensburg.de
The photocatalytic activation of carboxylic acids can proceed through two principal mechanisms for radical generation:
Oxidative Decarboxylation : This is the most common pathway where the carboxylic acid (or its corresponding carboxylate) is oxidized. uni-regensburg.de In a typical photoredox cycle, a photocatalyst (which can be an organic dye or a metal complex) absorbs visible light and is promoted to an excited state. nih.govacs.org This excited photocatalyst is a potent oxidant and can accept a single electron from the carboxylate anion. This single electron transfer (SET) generates a carboxyl radical, which is highly unstable and rapidly undergoes decarboxylation (extrusion of CO2) to form an aryl radical. nih.govacs.org This aryl radical can then be trapped by various reagents to form new chemical bonds.
Reductive Decarboxylation : Alternatively, the carboxylic acid can be converted into a redox-active ester, such as an N-(acyloxy)phthalimide. In this pathway, the excited photocatalyst acts as a reductant, donating an electron to the active ester. The resulting radical anion fragments, also leading to the loss of CO2 and the formation of the desired radical intermediate. uni-regensburg.de
A direct photochemical activation without a catalyst has also been observed for related structures. For example, xanthene-9-carboxylic acid, an analogue of the title compound, has been shown to release carbon monoxide (CO) upon irradiation with green light through a photodecarbonylation mechanism. researchgate.net This indicates that the xanthene scaffold itself can participate in light-induced transformations of the carboxyl group. Studies using spin trapping techniques have confirmed the generation of radical intermediates during the photocatalytic reactions of carboxylic acids. acs.org
| Activation Mechanism | Process | Key Intermediate | Outcome |
|---|---|---|---|
| Photocatalytic Oxidative Decarboxylation | Single Electron Transfer (SET) from the carboxylate to an excited photocatalyst. | Carboxyl Radical (RCOO•) | Generation of an aryl radical (R•) and CO2. nih.gov |
| Photocatalytic Reductive Decarboxylation | SET from an excited photocatalyst to a redox-active ester derivative of the carboxylic acid. | Active Ester Radical Anion | Generation of an aryl radical (R•) and CO2. uni-regensburg.de |
| Direct Photochemical Activation | Direct absorption of light by the molecule, leading to bond cleavage. | Excited State Molecule | Photodecarbonylation (loss of CO). researchgate.net |
Spectroscopic and Crystallographic Elucidation of 9 Oxo 9h Xanthene 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the carbon-hydrogen framework of 9-Oxo-9H-xanthene-3-carboxylic acid and its derivatives.
One-Dimensional (1D) NMR for Proton and Carbon Analysis (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For carboxylic acids, the acidic proton of the –CO₂H group is typically observed as a singlet at a downfield chemical shift, often around 12 δ. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid group usually appear in the 2-3 ppm region. libretexts.org In the case of xanthene derivatives, the aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.
¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the range of 165 to 185 δ. libretexts.org Specifically, for butanoic acid, the carbonyl carbon peak is observed in this region. libretexts.org Aromatic and α,β-unsaturated acids tend to resonate towards the upfield end of this range (around 165 δ), while saturated aliphatic acids are found more downfield (around 185 δ). libretexts.org
Below are interactive data tables summarizing the ¹H and ¹³C NMR chemical shifts for derivatives of this compound.
Interactive Data Table: ¹H NMR Data for 9-Oxo-9H-xanthene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DMSO | Not specified |
| 3,3,6,6-tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DMSO | Not specified |
| 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DMSO | 0.98 (s, 6H), 1.10 (s, 6H), 2.14-2.25 (q, 4H), 2.46 (s, 4H), 4.69 (s, 1H), 7.16-7.18 (d, 2H), 7.32-7.34 (d, 2H) rsc.org |
Interactive Data Table: ¹³C NMR Data for Xanthene Derivatives
| Compound | Link to Spectrum |
| Xanthene-9-carboxylic acid | View Spectrum chemicalbook.com |
Two-Dimensional (2D) NMR for Correlational Assignments (e.g., HSQC, HMBC)
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning proton and carbon signals unequivocally. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These correlations are vital for assembling the molecular structure and confirming the connectivity of the xanthene core and its substituents. For instance, an HMBC experiment would show a correlation between the carboxylic acid proton and the carbonyl carbon, as well as with the carbon atom at position 3 of the xanthene ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. amazonaws.com This is a critical step in confirming the identity of newly synthesized compounds. For example, the accurate mass of 9-Oxo-xanthene-2-carboxylic Acid Methyl Ester-D3 has been determined to be 257.077. lgcstandards.com Similarly, the molecular weight of 9-oxo-9H-thioxanthene-3-carboxylic acid has been calculated as 256.28 g/mol . nih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit two very characteristic IR absorptions. libretexts.org A very broad absorption between 2500 and 3300 cm⁻¹ is due to the O-H stretching of the carboxyl group. libretexts.org The C=O stretching vibration of the carbonyl group appears as a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The exact position of the C=O absorption is dependent on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency (around 1710 cm⁻¹). libretexts.org Conjugation with an aromatic ring, as in the case of this compound, typically lowers the C=O stretching frequency by 20-30 cm⁻¹. libretexts.org
Interactive Data Table: IR Absorption Data for 9-Oxo-9H-xanthene Derivatives
| Compound | Matrix | Characteristic IR Bands (cm⁻¹) |
| 3,3,6,6-tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | KBr | 2958.60, 1664.45, 1357.79, 1232.42, 1164.92, 999.057, 840.90 rsc.org |
| 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | KBr | 2950.88, 1660.59, 1361.65, 1191.97, 1008.70, 852.47 rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic structure of molecules containing chromophores. A chromophore is the part of a molecule responsible for absorbing light in the UV and visible regions of the electromagnetic spectrum. nist.gov In the xanthone (B1684191) scaffold, the core chromophore consists of the conjugated system of the dibenzo-γ-pyrone framework, which includes the aromatic rings and the carbonyl group. nih.gov This extended π-electron system gives rise to characteristic electronic transitions that are observed as distinct absorption bands in the UV-Vis spectrum, typically in the 200–400 nm range. nih.gov
The position and intensity of these absorption bands are sensitive to the substitution pattern on the xanthone nucleus. The addition of a carboxylic acid group, as in this compound, is expected to influence the electronic transitions. Generally, a carboxylic acid group itself exhibits an absorption maximum at approximately 210 nm. researchgate.net When attached to the xanthone ring, its electronic effect, combined with the core chromophore, dictates the final spectral appearance.
The UV spectrum of xanthone derivatives is often characterized by multiple absorption bands. For instance, glycosylated xanthones frequently display three or more absorption bands of decreasing intensity. amazonaws.com The specific wavelengths of maximum absorbance (λmax) provide a fingerprint for the particular substitution pattern. In a study of novel xanthone derivatives designed as UV filters, a compound incorporating a 6-methoxy-9-oxo-9H-xanthen-2-yl moiety was found to absorb UV radiation in the range of 290–369 nm, with a critical wavelength of 381 nm, demonstrating its potential as a broad-spectrum UV filter. nih.gov Another related compound, the fluorescein (B123965) analogue 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, shows a significant shift in its absorption to the visible region, with a measured absorbance at 489 nm in a phosphate (B84403) buffer solution. amazonaws.com
The solvent can also play a role in the observed UV-Vis spectrum, potentially shifting the λmax values due to interactions with the solute molecule. The characterization of xanthone derivatives often involves recording spectra in various solvents to understand these effects.
Table 1: UV-Vis Absorption Data for Selected Xanthone Derivatives
| Compound | λmax (nm) | Solvent/Conditions | Reference |
| (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate | 290-369 (range) | Chloroform | nih.gov |
| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | 489 | Aqueous phosphate buffer (pH 7.4) | amazonaws.com |
| General Xanthone Chromophore | 200-400 (range) | General | nih.gov |
| General Carboxylic Acid Chromophore | ~210 | General | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about electronic structure and functional groups, X-ray crystallography offers definitive proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding data on bond lengths, bond angles, and intermolecular interactions. For complex molecules like xanthone derivatives, X-ray crystallography is an invaluable tool for final structural confirmation. nih.govbiosynth.com
The crystallographic analysis of the parent compound, xanthone, reveals the complexity that can exist even in the fundamental scaffold. Studies have shown that xanthone can exhibit polymorphism, meaning it can exist in more than one crystal form. nih.gov At room temperature (300 K), xanthone crystallizes in the orthorhombic space group P2₁2₁2₁, whereas at a lower temperature (130 K), a structure in the monoclinic space group P2₁ with twinning has been described. nih.gov This highlights the importance of temperature and crystallization conditions in determining the final solid-state structure. X-ray Powder Diffraction (XRPD) is a particularly crucial technique in pharmaceutical sciences for identifying different polymorphic forms and for routine characterization of crystalline drug substances, as most are produced as microcrystalline powders. units.itresearchgate.net
For this compound, the presence of the carboxylic acid group introduces the potential for strong intermolecular hydrogen bonding. These interactions, typically involving the carboxylic acid's hydroxyl and carbonyl groups, can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains, which significantly influence the crystal packing. The precise details of these interactions can only be fully elucidated through single-crystal X-ray diffraction analysis.
Table 2: Crystallographic Data for the Parent Xanthone Compound
| Parameter | Form I (at 130 K) | Form II (at 300 K) | Reference |
| Crystal System | Monoclinic | Orthorhombic | nih.gov |
| Space Group | P2₁ | P2₁2₁2₁ | nih.gov |
| Note: Data for this compound is not available in the cited literature; data for the parent xanthone is provided for illustrative purposes. |
Integrated Spectroscopic Approaches for Novel Xanthone Structures
The elucidation of novel or complex xanthone structures rarely relies on a single analytical technique. Instead, an integrated approach combining several spectroscopic methods is employed to build a complete and unambiguous structural assignment. amazonaws.com This typically involves the use of UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), often complemented by Infrared (IR) spectroscopy and, ultimately, confirmed by X-ray crystallography where possible. nih.govresearchgate.net
The process begins with UV-Vis spectroscopy to confirm the presence of the xanthone chromophore. nih.gov Mass spectrometry is then used to determine the molecular weight and elemental formula of the compound. Fragmentation patterns observed in the MS/MS spectra can provide valuable clues about the nature and position of substituents. amazonaws.com
NMR spectroscopy is arguably the most powerful tool for determining the detailed connectivity of the atoms. biosynth.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure piece by piece. researchgate.net
Finally, if a suitable single crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the structure deduced from spectroscopic data. nih.gov This integrated strategy, leveraging the strengths of multiple analytical techniques, is essential for the accurate and reliable characterization of new this compound derivatives and other novel xanthone compounds. amazonaws.com
Table 3: Spectroscopic Techniques for Xanthone Structure Elucidation
| Technique | Information Provided | Reference |
| UV-Vis Spectroscopy | Confirms presence of the conjugated xanthone chromophore; provides data on electronic transitions (λmax). | nih.gov |
| Mass Spectrometry (MS) | Determines molecular weight and elemental formula; fragmentation patterns help identify substituents. | nih.govamazonaws.com |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework and connectivity (¹H, ¹³C, 2D NMR). | biosynth.comresearchgate.net |
| X-ray Crystallography | Determines the exact 3D arrangement of atoms in the solid state, confirming connectivity and stereochemistry. | nih.govnih.gov |
Computational and Theoretical Chemistry Studies on 9 Oxo 9h Xanthene 3 Carboxylic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively employed to predict the ground-state properties of molecules, offering a wealth of information about their geometry, electronic structure, and spectroscopic characteristics.
The first step in a typical DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. For 9-Oxo-9H-xanthene-3-carboxylic acid, this process reveals a largely planar xanthene core, a consequence of the sp² hybridization of the carbon and oxygen atoms in the fused ring system. The carboxylic acid group, attached at the 3-position, introduces additional degrees of conformational freedom.
Theoretical calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), provide precise predictions of bond lengths, bond angles, and dihedral angles. vjst.vnmdpi.com These optimized structural parameters are in good agreement with experimental data obtained from techniques like X-ray crystallography for similar xanthene derivatives. semanticscholar.org
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
|---|---|---|
| C=O Bond Length (Å) | 1.221 | 1.213 |
| C-O (ether) Bond Length (Å) | 1.375 | 1.378 |
| C-C (aromatic) Bond Length (Å) | 1.395 - 1.410 | 1.390 - 1.415 |
| O-C-C Angle (°) | 119.5 | 119.2 |
| C-O-C Angle (°) | 117.8 | 117.5 |
Electronic structure analysis provides deeper insights into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the electron-rich xanthene ring system, while the LUMO is often centered on the electron-withdrawing carbonyl group and the carboxylic acid moiety. vjst.vn A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of vibration of the molecule. DFT calculations can predict these frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental IR bands. bohrium.comresearchgate.net For this compound, characteristic calculated vibrational frequencies include the C=O stretching of the ketone and carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O-C stretching of the xanthene ether linkage.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govmdpi.comnih.gov These calculations can predict the ¹H and ¹³C NMR spectra, providing a theoretical basis for the assignment of experimental resonances. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable probe of molecular structure. semanticscholar.org
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 6.59 - 7.53 | 6.53 - 7.07 |
| CH₂ | 1.92 - 2.53 | 2.15 - 2.45 |
| Aromatic-C | 115.2 - 158.1 | 114.8 - 157.5 |
| C=O | 195.8 | 196.2 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the electronic excited states of molecules. ohio-state.edu This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital without a change in the molecular geometry. These excitation energies, along with the calculated oscillator strengths (a measure of the probability of a given electronic transition), can be used to simulate the UV-Vis absorption spectrum of the molecule. amazonaws.commaterialsciencejournal.org For this compound, the main absorption bands are typically due to π-π* transitions within the aromatic xanthene system and n-π* transitions involving the carbonyl group. The solvent environment can also be modeled in these calculations, often leading to more accurate predictions of the absorption maxima. vjst.vn
Molecular Modeling and Simulation for Conformational Analysis
The carboxylic acid group in this compound introduces a degree of flexibility to the molecule. Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to explore the different possible conformations and their relative energies. dntb.gov.ua
In a molecular dynamics simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule and the identification of the most stable conformations. For this compound, such simulations could reveal, for example, the preferred orientation of the carboxylic acid group relative to the xanthene ring and the potential for intramolecular hydrogen bonding. nih.gov
Computational Insights into Reaction Selectivity and Mechanisms
Computational chemistry can also provide valuable insights into the reactivity of this compound and the mechanisms of its reactions. nih.gov By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways. amazonaws.com
For example, DFT calculations can be used to study the mechanism of nucleophilic substitution reactions at the xanthene core. researchgate.net By comparing the activation energies for substitution at different positions on the ring, it is possible to predict the regioselectivity of the reaction. Furthermore, computational studies can elucidate the role of catalysts and the effect of solvent on the reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the reactants and products on the potential energy surface. amazonaws.com
Advanced Applications and Functionalization of 9 Oxo 9h Xanthene 3 Carboxylic Acid in Chemical Science
Utilization in Functional Dye Chemistry and Fluorescent Probes
The inherent photophysical characteristics of the xanthene core make its derivatives, including 9-Oxo-9H-xanthene-3-carboxylic acid, prime candidates for the development of functional dyes and fluorescent probes. The xanthenedione structure is a known component in fluorescent materials. ssbcrack.com The strong fluorescence properties of these compounds are suitable for labeling biomolecules, which enables researchers to visualize cellular processes in real-time.
A related sulfur analogue, 9-oxo-9H-thioxanthene-3-carboxylic acid, is noted for its strong fluorescence, making it a subject of study for applications in biological imaging. nih.gov The core structure's planarity facilitates strong π-π stacking interactions, which can influence its spectroscopic properties in different environments. nih.gov Furthermore, derivatives such as 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid have been isolated and identified from natural sources like mangrove endophytic fungi, highlighting the structural diversity available for developing new molecular probes. nih.govresearchgate.netepdf.pub The phototoxicity of certain xanthene derivatives, a property linked to their ability to absorb light and induce chemical changes, is also a factor in their application as specialized dyes. nih.gov
Table 1: Examples of Functionalized Xanthene Derivatives and Their Relevance
| Compound/Derivative Class | Key Feature/Application | Source(s) |
| Xanthenediones | Core structure for fluorescent materials and dyes. | ssbcrack.com |
| 9-Oxo-9H-thioxanthene-3-carboxylic acid | Strong fluorescence, potential for biological imaging probes. | nih.gov |
| 8-(Methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | Naturally occurring functionalized carboxyxanthone. | nih.govresearchgate.netepdf.pub |
Role in Laser Technology
The robust photostability and high fluorescence quantum yields characteristic of the xanthene class of compounds have led to their use in laser technologies. ssbcrack.comrsc.org Xanthene derivatives are integral to the formulation of gain media in dye lasers, which are valued for their tunability across a wide range of wavelengths. The specific xanthenedione structure, present in derivatives of this compound, is noted for its application in this field. ssbcrack.comrsc.org While specific studies on this compound itself in laser applications are not extensively detailed, the general properties of the xanthene scaffold make it a highly relevant platform for designing new laser dyes.
Applications in Photocatalysis and Photoreactions
The xanthone (B1684191) core of this compound has emerged as a powerful and cost-effective organic photocatalyst. Xanthone can be used to selectively transform carboxylic acids into carboxy radicals through a hydrogen atom transfer (HAT) mechanism, opening new pathways for creating C-C, C-Cl, and C-S bonds in over 40 demonstrated reaction types. ssbcrack.com This novel activation mode for carboxylic acids was identified through a combination of computational and experimental chemistry. ssbcrack.com
Furthermore, xanthone has proven to be an efficient and stable photocatalyst for the visible-light-promoted oxidative cyclization of cinnamic acid derivatives to produce coumarins. rsc.org In this process, xanthone acts as the photocatalyst with Selectfluor as the oxidant, a method that tolerates a wide array of functional groups. rsc.org The photocatalytic properties of the xanthone scaffold are also employed in the aerobic oxidation of 9H-xanthenes to the corresponding xanthones, using metal-free catalysts like riboflavin (B1680620) tetraacetate under visible light. nih.gov
Specific photoreactions of xanthone derivatives have also been explored. For instance, 2- and 4-xanthone acetic acids undergo highly efficient photodecarboxylation in aqueous buffer solutions upon irradiation. nih.gov This reaction proceeds through a singlet excited state to form a benzylic carbanion intermediate, which is an unusual mechanism for aromatic ketones and makes these compounds promising as precursors for photocages. nih.gov Interestingly, 3-xanthone acetic acid, a positional isomer of the target compound's acetic acid analogue, was found to be photoinert under the same conditions, highlighting the critical role of substituent positioning on photoreactivity. nih.gov
Electrochemical Applications in Organic Synthesis
The electrochemical behavior of the xanthone nucleus is a key aspect of its utility, particularly in understanding its antioxidant capabilities. The electrochemical properties of various xanthone derivatives have been investigated using techniques like cyclic voltammetry. tci-thaijo.org These studies help in evaluating the antioxidant capacity of these molecules. tci-thaijo.org Research on seven different xanthones isolated from natural sources demonstrated a direct correlation between their antioxidant activity, as measured by a DPPH assay, and their electrochemical profiles. tci-thaijo.org The results indicated that the presence and position of hydroxyl groups on the xanthone scaffold play a crucial role in the antioxidant power of the molecule. tci-thaijo.org While this research focuses on antioxidant properties rather than synthesis, the electrochemical data obtained from cyclic voltammetry provides fundamental insights into the redox potential of the xanthone core, which is essential information for designing electrosynthetic reactions.
Table 2: Electrochemical and Antioxidant Properties of Select Xanthone Derivatives
| Compound | Antioxidant Activity (DPPH Assay) | Key Structural Feature | Source(s) |
| dulcisxanthone B | Strong | Hydroxy group at C-6 | tci-thaijo.org |
| ß-mangostin | Strong | Hydroxy group at C-6 | tci-thaijo.org |
| cudratricusxanthone E | Strong | Hydroxy group at C-6 | tci-thaijo.org |
| cochinchinone B | Strong | Hydroxy group at C-6 | tci-thaijo.org |
Supramolecular Chemistry and Host-Guest Systems of Xanthene Derivatives
Xanthene derivatives are highly effective building blocks in supramolecular chemistry, particularly as host molecules in host-guest systems. Their rigid, bulky, and well-defined three-dimensional structures are ideal for forming inclusion complexes with a variety of small organic guest molecules. researchgate.net
Research has demonstrated that derivatives such as N,N'-bis(9-phenyl-9H-xanthen-9-yl)propane-1,3-diamine and N,N'-bis(9-phenyl-9H-xanthen-9-yl)butane-1,4-diamine can selectively encapsulate guest solvents like dioxane, morpholine, piperidine, and tetrahydropyran. researchgate.net The formation and stability of these host-guest complexes are governed by non-covalent interactions, including hydrogen bonds between the host and guest molecules. tci-thaijo.org For example, strong (host)N‒H···O(guest) hydrogen bonds were observed to be critical for retaining guest molecules within the crystalline lattice. tci-thaijo.org
The selectivity of these host systems can be remarkable. In one study, a host compound successfully encapsulated o-xylene (B151617) but was unable to form a complex when presented with mixtures of xylene isomers, indicating a high degree of structural recognition. nih.gov This property makes xanthene-based hosts promising candidates for challenging chemical separations, such as isolating isomers from a mixture. nih.govtci-thaijo.org The use of β-cyclodextrin as a supramolecular catalyst in the synthesis of xanthene derivatives further underscores the importance of host-guest chemistry in this field, where the cyclodextrin (B1172386) cavity facilitates the reaction in an aqueous medium. ssbcrack.com
Development as Photosensitizers
The xanthene core is the foundation for many well-known photosensitizers, which are molecules that can be excited by light and then transfer that energy to another molecule, often molecular oxygen, to produce reactive oxygen species (ROS). This property is the basis for their use in applications like photodynamic therapy (PDT). ssbcrack.comrsc.org The phototoxicity of xanthene derivatives against various microorganisms has been documented, stemming from their ability to generate ROS upon illumination. nih.gov
Thioxanthones, the sulfur-containing analogues of xanthones, and their derivatives are particularly notable as heavy-atom-free triplet photosensitizers. researchgate.net They possess high triplet energies and long-lived triplet states, which makes them highly effective in a wide range of photochemical processes and synthetic organic photochemistry. researchgate.net The ability of these compounds to efficiently generate singlet oxygen is a key attribute for their function in PDT and as photocatalysts. ssbcrack.com
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 9-Oxo-9H-xanthene-3-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the carboxylic acid proton (δ ~12–14 ppm) and aromatic ring protons (δ ~6–8 ppm). Compare with computed spectra using density functional theory (DFT) for validation .
- X-ray Diffraction (XRD) : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data quality by addressing potential disorders or twinning via iterative refinement cycles .
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700 cm) and hydroxyl (O–H) vibrations (~2500–3000 cm) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) and minimize aerosol formation .
- Storage : Keep in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can experimentalists address contradictions between observed and calculated structural parameters in XRD studies of this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL to refine structural models, incorporating anisotropic displacement parameters and hydrogen-bonding networks .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian or ORCA software). Discrepancies >0.05 Å may indicate unresolved disorder or thermal motion .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to evaluate non-planarity in the xanthene ring system, resolving ambiguities in torsional angles .
Q. What experimental approaches quantify carbon monoxide (CO) release from xanthene derivatives under photoirradiation?
- Methodological Answer :
- Photoactivation Setup : Irradiate solutions (e.g., in PBS or methanol) at 500 nm using a monochromatic light source .
- CO Detection :
- Hemoglobin Trapping : Mix with hemoglobin (Hb) and monitor carboxyhemoglobin (COHb) formation via UV-Vis spectroscopy (λ = 419 nm and 540 nm) .
- Gas Chromatography (GC) : Quantify headspace CO using a reduction gas detector (RGD) with a methanizer .
- Kinetic Analysis : Fit CO release data to first-order decay models to determine rate constants under varying pH or solvent conditions .
Q. How do substituent modifications (e.g., ethoxy or hydroxyethoxy groups) influence the photophysical properties of xanthene-3-carboxylic acid derivatives?
- Methodological Answer :
- Synthetic Modulation : Introduce alkoxy groups (e.g., 7-ethoxy or 7-(2-hydroxyethoxy)) via nucleophilic substitution on the xanthene core .
- Spectroscopic Profiling : Compare UV-Vis absorption/emission spectra (e.g., λ shifts) to assess electronic effects. Ethoxy groups typically red-shift absorption due to electron-donating resonance .
- Computational Modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state transitions and correlate with experimental Stokes shifts .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in toxicity classifications reported across safety data sheets (SDS)?
- Methodological Answer :
- Source Evaluation : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Angene) and prioritize peer-reviewed toxicology studies .
- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute oral toxicity (LD) and skin irritation potential .
- Experimental Validation : Conduct in vitro assays (e.g., zebrafish embryo toxicity) to verify acute toxicity (H302) and irritation thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
